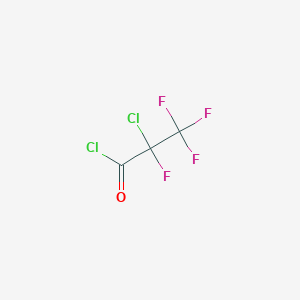

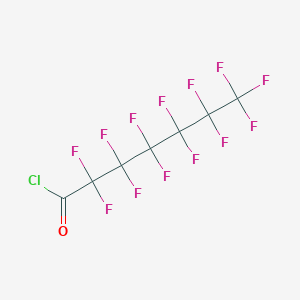

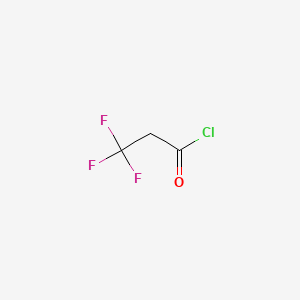

3,3,3-Trifluoropropionyl chloride

説明

3,3,3-Trifluoropropionyl chloride is a chemical compound that has been studied for its potential applications in various fields of chemistry. It is a derivative of propionic acid where three hydrogen atoms have been replaced by fluorine atoms, and the hydroxyl group has been substituted with a chlorine atom. This modification imparts unique physical and chemical properties to the molecule, making it a valuable reagent in organic synthesis and material science.

Synthesis Analysis

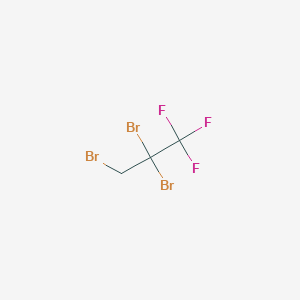

The synthesis of 3,3,3-trifluoropropionyl chloride derivatives has been explored in several studies. For instance, 2-diazo-3,3,3-trifluoropropionyl chloride is synthesized from trifluorodiazoethane and phosgene, resulting in a compound that is stable to acids and can be used for photoaffinity labeling of enzymes . This suggests that the parent compound, 3,3,3-trifluoropropionyl chloride, can be synthesized through similar diazo compound pathways or by direct fluorination of corresponding propionyl chloride derivatives.

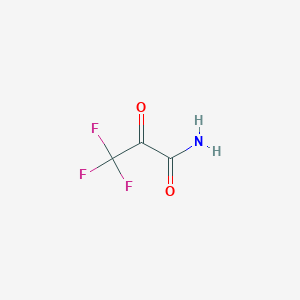

Molecular Structure Analysis

The molecular structure of 3,3,3-trifluoropropionyl chloride and related compounds has been extensively studied using various analytical techniques. For example, the conformational structure of gaseous 3-chloropropanoyl chloride, a related compound, has been analyzed by electron diffraction and theoretical calculations, revealing the presence of multiple low-energy conformers . Similarly, the conformational behavior and structure of 3,3,3-trifluoropropionyl fluoride have been investigated, showing a preference for the cis conformation . These studies provide insights into the molecular geometry and conformational preferences of 3,3,3-trifluoropropionyl chloride.

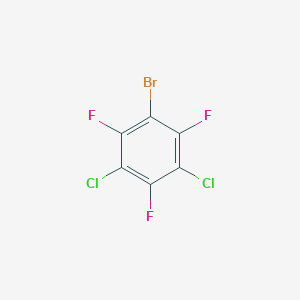

Chemical Reactions Analysis

The reactivity of 3,3,3-trifluoropropionyl chloride is highlighted by its use in various chemical transformations. For instance, the trifluoromethyl group in related compounds like trifluoroacetyl chloride has been shown to participate in palladium-catalyzed trifluoromethylation reactions, which are important for introducing the CF3 group into aromatic substrates . This indicates that 3,3,3-trifluoropropionyl chloride could also be used in similar catalytic processes to modify organic molecules.

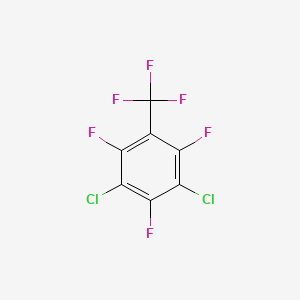

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,3,3-trifluoropropionyl chloride are influenced by the presence of the trifluoromethyl group and the chloride ion. The trifluoromethyl group is known for its electron-withdrawing properties, which can affect the acidity and reactivity of the compound . The chloride ion, on the other hand, has been shown to catalyze the generation of difluorocarbene, leading to efficient preparation of gem-difluorinated compounds . These properties suggest that 3,3,3-trifluoropropionyl chloride could exhibit unique reactivity patterns and stability characteristics compared to its non-fluorinated counterparts.

科学的研究の応用

Trifluoromethylation and Organic Synthesis

3,3,3-Trifluoropropionyl chloride is utilized in organic synthesis, particularly in the realm of trifluoromethylation. Trifluoromethanesulfonyl chloride (CF3SO2Cl), closely related to 3,3,3-Trifluoropropionyl chloride, is significant in forming C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. This compound is unique in its ability to react under reductive conditions, contrasting with sodium trifluoromethanesulfinate (CF3SO2Na) which requires oxidative conditions. It's particularly exploited for enantioselective chlorination processes (Chachignon, Guyon, & Cahard, 2017).

Environmental Impact and Degradation

Another significant aspect of 3,3,3-Trifluoropropionyl chloride and related compounds is their environmental impact. Polyfluoroalkyl chemicals containing perfluoroalkyl moieties, akin to 3,3,3-Trifluoropropionyl chloride, are noted for their persistence and the creation of potentially toxic degradation products. This review emphasizes the importance of understanding the environmental biodegradability of such compounds, discussing the methodologies and findings of various studies. It also delves into the relationships between precursors and perfluoroalkyl carboxylic and sulfonic acids, highlighting the pathways and intermediates involved in microbial degradation (Liu & Avendaño, 2013).

Role in Antitubercular Drug Design

3,3,3-Trifluoropropionyl chloride, or more specifically, its trifluoromethyl group, plays a crucial role in antitubercular drug design. This review demonstrates that incorporating the trifluoromethyl group into antitubercular agents significantly enhances their pharmacodynamic and pharmacokinetic properties. The unique spectrum of advantages, coupled with its lipophilicity-enhancing effect, sets the trifluoromethyl group apart as a valuable substituent in modern antitubercular drug design, contributing to improved drug efficacy and stability (Thomas, 1969).

Electrochemical Energy Storage

In the field of electrochemistry, particularly regarding energy storage and batteries, 3,3,3-Trifluoropropionyl chloride and related compounds have been investigated for their potential uses. For instance, the study on the reversible electrochemical intercalation of aluminum in Mo6S8 presents a breakthrough in rechargeable batteries beyond lithium chemistry. The paper discusses the unique properties and potential applications of these compounds in creating more efficient and sustainable energy storage solutions (Geng, Lv, Xing, & Guo, 2015).

Safety and Hazards

3,3,3-Trifluoropropionyl chloride is classified under GHS07 hazard class . The hazard statements include H319, which means it causes serious eye irritation . The precautionary statements are P305 + P351 + P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

作用機序

Target of Action

3,3,3-Trifluoropropionyl chloride is a chemical compound primarily used as a reagent in organic synthesis . It is particularly used in the introduction of the trifluoromethyl group into various organic molecules . Therefore, its primary targets are organic molecules that require the addition of a trifluoromethyl group.

Mode of Action

The compound interacts with its targets by serving as a source of the trifluoromethyl moiety in reactions . The trifluoromethyl group is a common functional group in organic chemistry, known for its ability to alter the chemical properties of molecules, including their polarity, stability, and reactivity .

Result of Action

The primary result of the action of 3,3,3-Trifluoropropionyl chloride is the introduction of the trifluoromethyl group into organic molecules . This can significantly alter the properties of the target molecules, influencing their reactivity, stability, and other chemical characteristics .

特性

IUPAC Name |

3,3,3-trifluoropropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClF3O/c4-2(8)1-3(5,6)7/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSQLWCTKGQTAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382595 | |

| Record name | 3,3,3-TRIFLUOROPROPIONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41463-83-6 | |

| Record name | 3,3,3-TRIFLUOROPROPIONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-Trifluoropropionyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

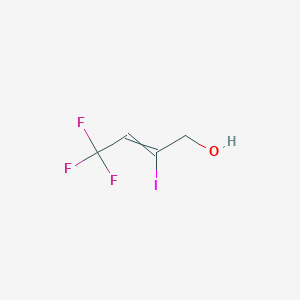

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。